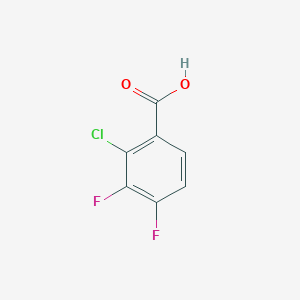

2-Chloro-3,4-difluorobenzoic acid

Descripción general

Descripción

2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .

Synthesis Analysis

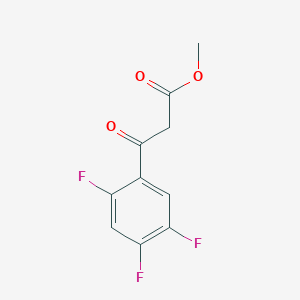

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2-Chloro-3,4-difluorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-difluorobenzoic acid is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .Physical And Chemical Properties Analysis

2-Chloro-3,4-difluorobenzoic acid is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .Aplicaciones Científicas De Investigación

Application 1: Synthesis of Medicinal Compounds and Pesticides

- Scientific Field : Organic Chemistry, Medicinal Chemistry, and Agrochemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides .

- Results or Outcomes : The results or outcomes would also depend on the specific compound being synthesized. In general, the use of 2-Chloro-3,4-difluorobenzoic acid as an intermediate can help to improve the efficiency of the synthesis process .

Application 2: Preparation of Lanthanide Complexes

- Scientific Field : Inorganic Chemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used to prepare lanthanide complexes .

- Methods of Application or Experimental Procedures : The preparation of lanthanide complexes involves reacting 2-chloro-3,4-difluorobenzoic acid with a lanthanide salt in the presence of a suitable ligand .

- Results or Outcomes : The resulting lanthanide complexes can be studied for their crystal structures .

Application 3: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Methods of Application or Experimental Procedures : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Results or Outcomes : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2-Chloro-3,4-difluorobenzoic acid was achieved in good yield .

Application 4: Preparation of Boron-Containing Anti-Fungal Agents

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used in the preparation of boron-containing anti-fungal agents .

- Results or Outcomes : The resulting boron-containing anti-fungal agents can be used in the treatment of onychomycosis .

Application 5: Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2,4-Dichlorobenzoic acid, which can be synthesized from 2-Chloro-3,4-difluorobenzoic acid, is used in the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

- Results or Outcomes : The resulting pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives can be used in various applications, including medicinal chemistry .

Application 6: Preparation of Boron-Containing Anti-Fungal Agents

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEOUORGNJUNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434124 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-difluorobenzoic acid | |

CAS RN |

150444-93-2 | |

| Record name | 2-Chloro-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)